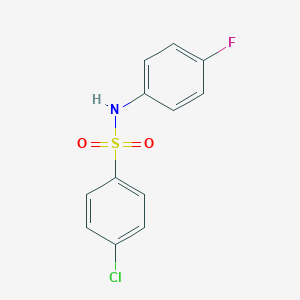

4-chloro-N-(4-fluorophenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZXTLQAQDHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Activation of Sulfonyl Chloride : The sulfonyl chloride group undergoes electrophilic activation, facilitated by polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Nucleophilic Attack by Amine : The amine group of 4-fluoroaniline attacks the electrophilic sulfur atom, displacing the chloride ion and forming the sulfonamide bond.

The overall reaction is represented as:

Standard Protocol

| Parameter | Condition/Value | Source |

|---|---|---|

| Molar Ratio | 1:1 (sulfonyl chloride:amine) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C (initial), 20–25°C (final) | |

| Reaction Time | 4–6 hours | |

| Yield | 85–90% |

Procedure :

-

Dissolve 4-chlorobenzenesulfonyl chloride (1 mol) in DCM under nitrogen atmosphere.

-

Add 4-fluoroaniline (1 mol) dropwise at 0–5°C.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with ice water, extract with DCM, and dry over anhydrous NaSO.

-

Concentrate under reduced pressure to obtain the crude product.

Alternative Synthesis Methods

Solvent-Free Mechanochemical Synthesis

Recent studies explore solvent-free conditions using ball milling to enhance reaction efficiency and reduce waste:

This method eliminates solvent use, aligning with green chemistry principles.

Catalytic Approaches

The use of catalysts such as triethylamine (TEA) or pyridine improves reaction kinetics by absorbing liberated HCl:

Optimization of Reaction Conditions

Temperature and Time Dependence

A study comparing yields at varying temperatures demonstrates optimal performance at 25°C:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 72 | 88 |

| 25 | 90 | 95 |

| 40 | 85 | 92 |

Prolonged reaction times (>6 hours) lead to side products such as bis(4-fluorophenyl) sulfone.

Solvent Effects

Polar aprotic solvents enhance reactivity compared to non-polar alternatives:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 90 |

| DMF | 36.7 | 88 |

| Toluene | 2.38 | 65 |

DMF, despite its high polarity, may induce decomposition at elevated temperatures.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields high-purity product:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 99 | 75 |

| Acetone/Hexane | 97 | 80 |

Spectroscopic Data

-

H NMR (400 MHz, CDCl) : δ 7.82 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H), 7.18 (t, 2H, Ar–H), 6.95 (m, 2H, Ar–H).

-

IR (KBr) : 1345 cm (S=O asym), 1160 cm (S=O sym), 825 cm (C–F).

Ecological and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antimicrobial Activity

4-Chloro-N-(4-fluorophenyl)benzenesulfonamide has demonstrated potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria.

2. Anticancer Research

Recent studies have explored the anticancer properties of related sulfonamide compounds. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colon and breast cancer . The mechanism often involves apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition Studies

This compound is utilized in biochemical studies to explore enzyme inhibition mechanisms. It has been shown to interact with specific enzymes involved in metabolic pathways, providing insights into drug design and development. The unique electronic properties imparted by the chloro and fluorine substitutions may influence these interactions.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing its effects against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. This study highlights the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity and induced apoptosis more effectively than the parent compound, suggesting avenues for further development .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-Cl and 4-F substituents enhance metabolic stability and binding affinity in hydrophobic pockets .

- N-Substituent Effects: Piperidinylidene (W-15): Confers opioid-like activity, leading to its classification as a controlled substance . Aryl Ethers (e.g., 4-nitrophenoxy): Introduce steric bulk and redox-sensitive groups, impacting cytotoxicity . Heterocycles (e.g., piperazine in MMV665914): Enhance selectivity for parasitic targets but may reduce mammalian cell compatibility .

Spectral and Physicochemical Properties

Trends :

Pharmacological and Regulatory Profiles

- Therapeutic Potential: Compound 1’s Aβ aggregation inhibition highlights sulfonamides in neurodegenerative drug discovery .

- Toxicity and Regulation : W-15’s structural similarity to fentanyl analogs necessitates strict regulatory control .

Actividad Biológica

4-chloro-N-(4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₉ClFNO₂S and a molecular weight of 285.72 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Molecular Formula : C₁₂H₉ClFNO₂S

- Molecular Weight : 285.72 g/mol

- IUPAC Name : this compound

- InChI Key : NAXZXTLQAQDHBK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cellular processes, which can lead to altered cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown that it possesses cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 45 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 36 | Inhibition of cell cycle progression |

| MCF-7 | 34 | Activation of caspase-dependent apoptosis |

The results indicate that the compound induces apoptosis in cancer cells, primarily through mitochondrial pathways and caspase activation, leading to cell cycle arrest .

Case Studies

- Study on HCT-116 and HeLa Cells : A systematic evaluation demonstrated that treatment with varying concentrations of this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed increased levels of apoptotic cells, confirming its potential as an anticancer agent .

- Combination Therapy Research : In a recent study, combining this sulfonamide with other chemotherapeutic agents enhanced its efficacy against resistant cancer cell lines. The synergistic effects observed suggest that it could be beneficial in combination therapies for more effective cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-(4-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-fluorophenylamine with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Sulfonylation Reaction : React 4-fluorophenylamine with 4-chlorobenzenesulfonyl chloride in a chlorinated solvent (e.g., chloroform) under controlled pH and temperature (0°C to room temperature) to minimize side reactions .

- Purification : Recrystallization from ethanol or dilute ethanol yields high-purity crystals. For complex mixtures, reverse-phase HPLC with acetonitrile/water gradients can isolate the product (≥88% yield) .

- Optimization : Adjust stoichiometry (1:1 molar ratio), use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or NMR to ensure completion .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : The NH proton appears as a broad singlet at δ ~7.2 ppm. Aromatic protons split into distinct doublets (e.g., δ 6.82–7.67 ppm) due to para-substitution patterns. Fluorine coupling may cause splitting in adjacent protons .

- ¹³C NMR : The sulfonamide sulfur induces deshielding, with the sulfonyl carbon at ~140 ppm. Aromatic carbons adjacent to electronegative groups (Cl, F) show downfield shifts .

- IR : Key peaks include NH stretch (~3247 cm⁻¹), SO₂ asymmetric/symmetric stretches (1334 cm⁻¹ and 1160 cm⁻¹), and C-Cl/F vibrations (750–830 cm⁻¹) .

Advanced: What crystallographic insights reveal the conformational flexibility of this compound?

Methodological Answer:

X-ray crystallography shows:

- Torsion Angles : The C—SO₂—NH—C torsion angle is ~77.8°, indicating a twisted conformation between the sulfonyl and anilino rings. This contrasts with analogues like 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (56.5° tilt), highlighting substituent-dependent flexibility .

- Intermolecular Interactions : N—H⋯O hydrogen bonds form inversion dimers, stabilizing the crystal lattice. Van der Waals interactions further contribute to packing .

- Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered atoms and validating geometry with tools like PLATON .

Advanced: How does the structure-activity relationship (SAR) of this compound inform its biological activity?

Methodological Answer:

- Substituent Effects : Fluorine’s electron-withdrawing nature enhances binding to targets like carbonic anhydrase IX. Comparatively, chloro-substituted analogues show reduced solubility but increased lipophilicity .

- Biological Assays : Test derivatives in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. For example, analogues with methylsulfanyl groups exhibit improved radiosensitizing activity (IC₅₀: 8–18 µM) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymatic active sites, prioritizing derivatives with optimized steric and electronic profiles .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Case Study : If experimental NMR chemical shifts deviate from DFT-predicted values (e.g., NH proton position):

- Validate Purity : Confirm via HPLC-MS to rule out impurities .

- Solvent Effects : Recalculate DFT models with explicit solvent (e.g., DMSO) using COSMO-RS to account for polarity .

- Dynamic Effects : Conduct molecular dynamics simulations to assess conformational averaging influencing spectral peaks .

- Collaborative Approach : Cross-validate with X-ray crystallography to resolve ambiguities in substituent orientation .

Advanced: What methodological strategies are recommended for studying the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against targets like carbonic anhydrase. Monitor pH-dependent activity changes to identify protonation-sensitive binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (e.g., fluorophenyl) vs. electrostatic (sulfonamide) interactions .

- Crystallographic Fragment Screening : Soak pre-formed enzyme crystals with the compound to resolve binding modes at high resolution (≤1.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.